4-fluoro-N,5-dimethyl-2-nitroaniline
Overview
Description
4-fluoro-N,5-dimethyl-2-nitroaniline is an organic compound with the molecular formula C8H9FN2O2. It is a derivative of aniline, where the hydrogen atoms on the nitrogen and the benzene ring are substituted with a fluoro group, two methyl groups, and a nitro group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N,5-dimethyl-2-nitroaniline typically involves the nitration of 4-fluoro-N,5-dimethylaniline. The process begins with the preparation of 4-fluoro-N,5-dimethylaniline, which is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid at low temperatures. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N,5-dimethyl-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like sodium methoxide.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide, other strong nucleophiles.
Oxidation: Various oxidizing agents depending on the desired transformation.
Major Products Formed
Reduction: 4-fluoro-N,5-dimethyl-2-aminoaniline.
Substitution: Products depend on the nucleophile used; for example, methoxy-substituted derivatives if sodium methoxide is used.
Scientific Research Applications
4-fluoro-N,5-dimethyl-2-nitroaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents, particularly those requiring specific functional groups for activity.
Material Science: It is used in the preparation of materials with specific electronic properties due to the presence of the fluoro and nitro groups.
Biological Studies: The compound is studied for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 4-fluoro-N,5-dimethyl-2-nitroaniline depends on its application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluoro group can influence the compound’s binding affinity to specific molecular targets, such as enzymes or receptors, by altering the electronic properties of the molecule.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N,N-dimethyl-2-nitroaniline: Similar structure but with different substitution patterns on the nitrogen atom.
4-fluoro-2-nitroaniline: Lacks the methyl groups present in 4-fluoro-N,5-dimethyl-2-nitroaniline.
4-fluoro-2-methoxy-5-nitroaniline: Contains a methoxy group instead of the dimethylamino group.
Uniqueness
This compound is unique due to the specific combination of substituents on the benzene ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in synthesis and pharmaceuticals.
Properties
IUPAC Name |
4-fluoro-N,5-dimethyl-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c1-5-3-7(10-2)8(11(12)13)4-6(5)9/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUXLOXPBSOVGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)[N+](=O)[O-])NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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